(4-Chloro-thiazol-2-yl)-dimethyl-amine
Description
(4-Chloro-thiazol-2-yl)-dimethyl-amine is a thiazole-based compound featuring a chlorine atom at the 4-position and a dimethylamine group at the 2-position of the heterocyclic ring. Thiazole derivatives are widely studied due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C5H7ClN2S |
|---|---|
Molecular Weight |
162.64 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H7ClN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3 |
InChI Key |
HRZIHPZRWBIRSA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The position and nature of substituents on the thiazole ring significantly influence molecular weight, melting point, and solubility. Below is a comparison with key analogs:
Key Observations :
- The target compound’s molecular weight is lower than phenyl-substituted analogs due to the absence of an aryl group.
- Chlorine at the 4-position may increase melting points compared to methyl or methoxy substituents (e.g., 4-MePh: 115°C vs. 4-ClPh: 213°C) .
Anti-inflammatory and Analgesic Potential
- 4-(4-Chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated significant COX-2 inhibition (IC₅₀: 0.12–1.8 µM) and analgesic effects in vivo, attributed to electron-withdrawing chloro groups enhancing receptor binding .
Antimicrobial Activity
- N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine derivatives showed moderate to strong activity against S. aureus (MIC: 8–32 µg/mL) and E. coli (MIC: 16–64 µg/mL) .
- The dimethylamine group in the target compound could enhance membrane permeability, though direct antimicrobial data are lacking.
Structural and Crystallographic Insights
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): The thiazole ring forms dihedral angles of 9.2° (chlorophenyl) and 15.3° (dimethylaminophenyl), indicating partial conjugation . Weak intermolecular C–H⋯H interactions stabilize the crystal lattice, which may influence solubility and stability .
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